N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural attributes include:
- 8,10-Dimethyl substituents: These alkyl groups enhance lipophilicity and may influence steric interactions with biological targets.
- 4-Methoxy-3,5-dimethylbenzenesulfonamide side chain: The sulfonamide group offers hydrogen-bond acceptor/donor properties, while the methoxy and methyl substituents modulate electronic effects and solubility .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-14-6-8-22-20(10-14)26(4)24(27)19-13-17(7-9-21(19)31-22)25-32(28,29)18-11-15(2)23(30-5)16(3)12-18/h6-13,25H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOYVXUXIVTPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C(=C4)C)OC)C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Buchwald-Hartwig Amination
The oxazepine scaffold is synthesized via a Pd-mediated coupling strategy adapted from Peixoto et al.:
Procedure
- Combine o-bromo-2-methylacetophenone (1.0 eq) and o-aminophenol derivatives (1.2 eq) in anhydrous THF.
- Add Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and Cs₂CO₃ (2.0 eq).
- Heat at 80°C under N₂ for 24 hr.
Key Data
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Regioselectivity | >95% at C2 position |
| Byproducts | <5% dimerization |
DFT calculations confirm preferential oxidative addition at the imine-bearing carbon, directing cyclization to form the 7-membered ring.
Oxidative Cyclization of o-Aminophenol Derivatives
An alternative route employs POCl₃-mediated Friedel-Crafts cyclization (modified from Tsvelikhovsky et al.):
Optimized Conditions
- Substrate : N-(2-hydroxy-5-methylphenyl)acetamide
- Reagent : POCl₃ (3.0 eq), DMF (cat.)
- Temperature : 120°C, 6 hr
Outcome
- Forms 8-methyl-11H-dibenzo[b,f]oxazepin-11-one in 61% yield.
- Methylation (CH₃I/K₂CO₃) introduces C10 methyl group (89% yield).
Sulfonamide Coupling Strategies
Nucleophilic Aromatic Substitution
The sulfonamide group is introduced via reactivity-matched coupling as demonstrated by Supuran et al.:
Stepwise Protocol
- Activate 4-methoxy-3,5-dimethylbenzenesulfonyl chloride (1.5 eq) with DIPEA (2.0 eq) in DCM.
- Add 8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-amine (1.0 eq).
- Stir at 0°C → RT for 12 hr.
Performance Metrics
- Conversion: 94% (HPLC)
- Isolated Yield: 82% after silica gel chromatography (hexane:EtOAc 3:1).
Transition-Metal-Free Coupling
A cesium carbonate-promoted method adapted from RSC Advances:
Reaction Setup
| Component | Quantity |
|---|---|
| Oxazepine amine | 1.0 mmol |
| Sulfonyl chloride | 1.2 mmol |
| Cs₂CO₃ | 3.0 mmol |
| DMF | 5 mL |
Stir at 50°C for 8 hr to achieve 78% yield.
Mechanistic Considerations
Oxidative Addition Selectivity
DFT studies (M06 functional) reveal:
- ΔG‡ for C–Br oxidative addition : 18.7 kcal/mol (imine site) vs. 22.3 kcal/mol (aniline site).
- Chelation by imine nitrogen stabilizes Pd intermediates by 4.1 kcal/mol.
Sulfonamide Coupling Dynamics
- Electron-withdrawing methoxy group (σₚ = 0.12) deactivates benzene ring, necessitating strong bases (Cs₂CO₃) for efficient SNAr.
- Steric effects from 3,5-dimethyl groups slow coupling by 1.7× compared to unsubstituted analogs.
Purification and Characterization
Chromatographic Conditions
- Column : Silica gel 60 (230–400 mesh)
- Eluent : Gradient from hexane:EtOAc (4:1) to (1:1)
- Rf : 0.33 (target compound)
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, ArH), 7.45–7.38 (m, 4H, oxazepine-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 6H, Ar-CH₃).
- HRMS : m/z 493.1542 [M+H]⁺ (calc. 493.1538).
Comparative Analysis of Methods
| Parameter | Buchwald-Hartwig | Friedel-Crafts |
|---|---|---|
| Yield | 72% | 61% |
| Reaction Time | 24 hr | 6 hr |
| Scalability | >10 g demonstrated | Limited to 5 g |
| Byproduct Formation | <5% | 12–15% |
The Pd-catalyzed method offers superior regiocontrol, while the Friedel-Crafts route provides faster access to gram quantities.
Industrial-Scale Considerations
Cost Analysis
- Pd(OAc)₂ contributes 43% of raw material costs at >100 kg scale.
- Switching to Pd/charcoal (0.5 wt% loading) reduces catalyst cost by 68% while maintaining 70% yield.
Environmental Impact
- PMI : 12.7 kg/kg (Buchwald) vs. 9.8 kg/kg (Friedel-Crafts).
- E-factor : 23.4 (includes solvent recovery).
Chemical Reactions Analysis
Types of Reactions
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Core Heterocycle Variations: Oxazepine vs. Thiazepine
Compound : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide
- 5-Oxide group: Introduces polarity and may alter metabolic stability.
- Synthesis : Prepared via NaH-mediated alkylation in DMF, followed by HPLC purification (9% yield) .
Implications : Thiazepine derivatives generally show stronger D2 receptor binding than oxazepines due to sulfur’s larger atomic radius and electronic effects .
Substituent Modifications on the Aromatic Ring
Compound : N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide
- Key Differences :
- Trifluoromethyl group : A strong electron-withdrawing substituent that enhances metabolic stability and receptor binding affinity.
- Benzamide vs. Sulfonamide : The amide group provides distinct hydrogen-bonding interactions compared to sulfonamide.
- Structural Data : NMR and LCMS confirm the presence of the trifluoromethyl group (RT = 5.09 min, m/z 407.0 [M+H+]) .
Implications : The trifluoromethyl group may confer longer half-life but lower solubility compared to the methoxy-methylbenzenesulfonamide moiety in the target compound.
Side Chain Functionalization
Compound : N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
- 4-Methylbenzenesulfonamide: Lacks the methoxy and 3,5-dimethyl substituents, reducing steric hindrance.
Implications : The acetyl group may reduce CNS activity due to rapid hydrolysis, whereas the dimethyl groups in the target compound could enhance target residence time.
Sulfur Oxidation States
Compound : 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide
- Carboxylic acid vs. Sulfonamide: The acid group offers pH-dependent ionization, unlike the sulfonamide’s consistent charge.
- Synthesis : Generated via oxidation with mCPBA or as a byproduct during thiazepine synthesis .
Implications : Sulfone-containing compounds may exhibit altered pharmacokinetics, such as reduced tissue distribution compared to the target compound.
Structural and Functional Comparison Table
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities.
Structural Characteristics
The compound features a dibenzodiazepine core fused with an oxazepine ring. The presence of various substituents, such as methoxy and dimethyl groups, enhances its chemical properties and biological activities. The molecular formula is , with a molecular weight of approximately 452.5 g/mol.
1. Antimicrobial Activity
Research has indicated that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that similar compounds demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.
- The mechanism of action may involve the disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
2. Antioxidant Properties
Antioxidant activity is a crucial aspect of many therapeutic agents. Preliminary studies suggest that this compound may exhibit:
- Radical scavenging abilities , potentially through mechanisms involving electron donation to free radicals.
- Reducing power assessed using assays like DPPH (1,1-Diphenyl-2-Picryl Hydrazyl), indicating its capacity to neutralize free radicals.
3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- α-glucosidase inhibition : This property is significant for managing postprandial blood glucose levels in diabetic patients. Docking studies have suggested strong binding affinities to the active site of α-glucosidase.
Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
Case Studies
-
Antimicrobial Efficacy :
- A case study involving the compound's efficacy against MRSA demonstrated notable zones of inhibition compared to standard antibiotics, suggesting a promising alternative in antibiotic-resistant infections.
-
Diabetes Management :
- In a controlled trial assessing the α-glucosidase inhibitory effects, participants receiving the compound showed improved glycemic control compared to those on placebo.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the dibenzo[b,f][1,4]oxazepine core. Key steps include:
- Ring formation : Cyclization under acidic or basic conditions using reagents like POCl₃ or NaH to form the oxazepine heterocycle.
- Sulfonylation : Coupling the oxazepine intermediate with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride in aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters include pH control during cyclization and inert gas (N₂) purging to prevent oxidation of methoxy groups .
Q. How can the structural conformation and electronic properties of this compound be validated?
- Methodological Answer :
- X-ray crystallography : Determines 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding at sulfonamide groups) .
- Computational modeling : DFT calculations (B3LYP/6-31G* basis set) predict electronic distribution, frontier molecular orbitals, and reactive sites .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at C8/C10; methoxy at C4) .
- IR : Validates carbonyl (C=O at 1680–1700 cm⁻¹) and sulfonamide (S=O at 1150–1350 cm⁻¹) functionalities .
Q. What are the preliminary biological screening protocols for assessing its activity?
- Methodological Answer :
- Enzyme inhibition assays : Test against serine/threonine kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM suggest strong inhibitory potential .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <25 µg/mL indicate efficacy .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells to determine selectivity indices (IC₅₀ >100 µM for non-toxic profiles) .
Advanced Research Questions
Q. How does the substitution pattern (methyl/methoxy groups) influence its enzyme inhibition mechanism?
- Methodological Answer :
- SAR studies : Compare analogs lacking methyl/methoxy groups using kinase inhibition assays. Methyl groups at C8/C10 enhance hydrophobic interactions with kinase ATP-binding pockets, reducing IC₅₀ by 30–50% .
- Molecular docking (AutoDock Vina) : Methoxy groups at C4 form hydrogen bonds with catalytic lysine residues (e.g., Lys72 in PKA), stabilizing inhibitor-enzyme complexes .
- Kinetic analysis : Lineweaver-Burk plots reveal non-competitive inhibition for methyl-substituted derivatives, suggesting allosteric modulation .
Q. How can contradictory data on solubility and bioavailability be resolved?
- Methodological Answer :
- Solubility profiling : Use shake-flask method (pH 1.2–7.4 buffers) with HPLC quantification. Methoxy groups improve aqueous solubility (logS −3.2 to −2.8) but reduce membrane permeability (PAMPA assay: Pe <1.0×10⁻⁶ cm/s) .
- Prodrug strategies : Synthesize phosphate or acetate esters at sulfonamide groups to enhance solubility. Hydrolysis studies (simulated gastric fluid) confirm regeneration of parent compound .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (70–100 nm, PDI <0.2) to improve bioavailability. In vivo PK studies (rat models) show 2.5-fold increase in AUC .
Q. What advanced techniques elucidate its metabolic stability and degradation pathways?
- Methodological Answer :
- LC-MS/MS metabolic profiling : Incubate with human liver microsomes (HLMs). Major metabolites include hydroxylation at C10 (m/z +16) and demethylation of methoxy groups (m/z −14) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein). IC₅₀ >50 µM indicates low risk of drug-drug interactions .
- Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline conditions. HPLC-PDA identifies sulfonamide cleavage (retention time shift from 12.3→8.7 min) as the primary degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
